molecular formula C18H20N4O3 B12173381 N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12173381
M. Wt: 340.4 g/mol
InChI Key: INYIEIOHMJADFU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide family, characterized by a fused pyrazole-pyridine core. The substitution pattern includes three methyl groups at positions 1, 3, and 6 of the heterocyclic ring and a 2,4-dimethoxyphenyl carboxamide moiety. The dimethoxy groups likely enhance solubility and modulate electronic properties, while the methyl groups contribute to steric effects and metabolic stability.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H20N4O3/c1-10-8-13(16-11(2)21-22(3)17(16)19-10)18(23)20-14-7-6-12(24-4)9-15(14)25-5/h6-9H,1-5H3,(H,20,23)

InChI Key

INYIEIOHMJADFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (vs. Target) Molecular Formula Molecular Weight Key Properties/Data References
N-(3-methoxypropyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Amide group: 3-methoxypropyl (vs. 2,4-dimethoxyphenyl) C17H22N4O2 314.4 g/mol Likely higher solubility due to aliphatic methoxypropyl; no aromatic interactions.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide Amide: pyrazole ring substituents (ethyl, methyl, phenyl); core: phenyl at position 1 C21H22N6O 374.4 g/mol Increased steric bulk; phenyl group may enhance π-π interactions.
6-(furan-2-yl)-1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide Core: furan at position 6; amide: 3-methylphenyl (vs. dimethoxyphenyl) C20H18N4O2 346.4 g/mol Furan introduces electron-rich heterocycle; lower solubility than dimethoxy analog.
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-CF3-phenyl)acetamide Chlorophenyl and trifluoromethyl groups; ketone at position 6 C28H20ClF3N4O2 536.9 g/mol High lipophilicity (Cl, CF3); MP: 221–223°C; IR confirms amide (1682 cm⁻¹).
1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Carboxylic acid (vs. carboxamide); methyl at positions 1 and 6 C9H9N3O2 191.2 g/mol Acidic functional group; likely lower cell permeability than carboxamides.

Key Observations

Solubility and Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., 3-methylphenyl in or trifluoromethylphenyl in ).

Steric and Metabolic Considerations :

  • N-(1-ethyl-3-methyl-1H-pyrazol-4-yl) () adds steric bulk, which may reduce enzymatic degradation but could hinder target engagement.
  • Methyl groups at positions 1, 3, and 6 (common in all analogs) likely enhance metabolic stability by blocking oxidation sites.

Lipophilicity and Melting Points :

  • The chlorophenyl and trifluoromethyl groups in increase lipophilicity (logP), correlating with higher melting points (221–223°C) due to stronger intermolecular forces. The target compound’s dimethoxy groups may lower its melting point relative to .

Functional Group Impact :

  • Carboxylic acid derivatives () exhibit distinct solubility and ionization profiles compared to carboxamides, limiting their utility in neutral pH environments.

Biological Activity

N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS Number: 938910-48-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, with a molecular weight of 340.4 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core substituted with a dimethoxyphenyl group at the nitrogen position.

PropertyValue
CAS Number938910-48-6
Molecular FormulaC18H20N4O3
Molecular Weight340.4 g/mol
Melting PointN/A
Boiling PointN/A

Antiproliferative Effects

Research has demonstrated that compounds related to the pyrazolo[3,4-b]pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), K562 (leukemia), and MV4-11.
  • Mechanism of Action : The compound induces apoptosis through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), leading to cell cycle arrest and subsequent cell death.

In a study evaluating similar compounds, the most potent derivatives exhibited low micromolar GI50 values against the tested cell lines, suggesting that this compound may also possess comparable efficacy .

Case Studies

One notable study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their effects on cancer cell lines. The results indicated that specific substitutions at the 2-position significantly enhanced antiproliferative activity. The compound was shown to disrupt tubulin polymerization, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of methoxy groups on the phenyl ring enhances solubility and biological activity.
  • Positioning of Functional Groups : Variations in the positioning of substituents on the pyrazole ring can lead to different biological outcomes.

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